3-Methylimidazo[1,2-A]pyridin-7-OL
Description
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methyl-1H-imidazo[1,2-a]pyridin-7-one |
InChI |
InChI=1S/C8H8N2O/c1-6-5-9-8-4-7(11)2-3-10(6)8/h2-5,9H,1H3 |
InChI Key |
QPVWXWVMKWDTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC(=O)C=CN12 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylimidazo 1,2 a Pyridin 7 Ol
Historical Development of Synthetic Routes
The synthesis of the imidazo[1,2-a]pyridine (B132010) core dates back to the early 20th century with the pioneering work of Aleksei Chichibabin. wikipedia.org The Chichibabin reaction, first reported in 1924, involves the condensation of aldehydes or ketones with ammonia (B1221849) or its derivatives to form pyridine (B92270) rings. wikipedia.org While not a direct route to imidazo[1,2-a]pyridines, this work laid the foundation for the synthesis of substituted pyridines, which are key precursors.
A more direct historical method for the synthesis of the imidazo[1,2-a]pyridine skeleton is the Tschitschibabin synthesis, which involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. bio-conferences.org This fundamental reaction has been the cornerstone for the preparation of a wide array of imidazo[1,2-a]pyridine derivatives and remains a relevant and widely used method today. bio-conferences.orgrsc.org Over the decades, numerous modifications and improvements have been made to this classical approach to enhance yields, reduce reaction times, and broaden the substrate scope.
Classical Synthetic Approaches
The classical synthesis of 3-Methylimidazo[1,2-a]pyridin-7-ol and its analogs primarily relies on condensation and subsequent cyclization reactions. These methods are valued for their straightforward nature and the ready availability of starting materials.
Condensation Reactions
The most prevalent classical approach for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. bio-conferences.orgrsc.org For the specific synthesis of 3-Methylimidazo[1,2-a]pyridin-7-ol, the logical starting materials would be 2-amino-4-hydroxypyridine (B184335) and chloroacetone (B47974) (1-chloropropan-2-one).
The reaction mechanism involves the initial N-alkylation of the pyridine ring nitrogen of 2-amino-4-hydroxypyridine by chloroacetone to form a pyridinium (B92312) salt intermediate. This is followed by an intramolecular condensation between the amino group and the ketone carbonyl, which, after dehydration, leads to the formation of the fused imidazole (B134444) ring.
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 2-Amino-4-hydroxypyridine | Chloroacetone | 3-Methylimidazo[1,2-a]pyridin-7-ol |
This method's primary advantage is its simplicity and the use of readily accessible precursors. However, it can sometimes require harsh reaction conditions, such as high temperatures, and may lead to the formation of byproducts. researchgate.net
Cyclization Strategies
Intramolecular cyclization is a key step in many synthetic routes to imidazo[1,2-a]pyridines. rsc.org In the context of the classical condensation reaction described above, the cyclization of the N-alkylated pyridinium intermediate is a crucial transformation.
Alternative cyclization strategies have also been developed. For instance, N-propargylpyridinium salts can undergo base-catalyzed cycloisomerization to yield imidazo[1,2-a]pyridines. rsc.org In a hypothetical application to the target molecule, one could envision the synthesis of an N-propargyl derivative of 2-amino-4-hydroxypyridine, which would then be cyclized. This method can offer mild reaction conditions and high yields. rsc.org
Modern and Advanced Synthetic Techniques
In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for the synthesis of imidazo[1,2-a]pyridines. These modern techniques often involve the use of catalysts and green chemistry principles.
Catalytic Synthesis
Transition metal catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering milder reaction conditions and broader functional group tolerance compared to classical methods.
Copper-catalyzed reactions have been extensively explored. organic-chemistry.orgnih.govresearchgate.net Copper catalysts can promote the coupling of 2-aminopyridines with various partners, including nitroolefins and alkynes, to construct the imidazo[1,2-a]pyridine core. organic-chemistry.orgnih.gov For instance, a copper-catalyzed one-pot reaction of a 2-aminopyridine with a nitroolefin can afford the corresponding imidazo[1,2-a]pyridine. organic-chemistry.orgnih.gov The use of air as a green oxidant makes these methods particularly attractive. organic-chemistry.orgnih.gov
Palladium-catalyzed reactions also play a significant role. organic-chemistry.org Palladium catalysts are effective in mediating cross-coupling reactions to build the heterocyclic scaffold. One strategy involves the intramolecular C-H activation of appropriately substituted pyridine derivatives. rsc.org
The following table provides representative examples of catalysts used in the synthesis of imidazo[1,2-a]pyridine derivatives.
| Catalyst | Reaction Type | Reactants | Reference |
|---|---|---|---|
| Copper(I) bromide | Oxidative Cyclization | 2-Aminopyridine, Nitroolefin | organic-chemistry.orgnih.gov |
| Palladium(II) acetate (B1210297) | Intramolecular C-H Activation | Substituted Imidazo[1,2-a]pyridine Precursor | rsc.org |
| Gold(I) chloride complex | Redox Cyclization | Pyridine N-oxide, Alkyne | nih.gov |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of imidazo[1,2-a]pyridines to minimize environmental impact. acs.orgnih.gov These approaches focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and atom-economical transformations.
Microwave-assisted synthesis has been shown to significantly accelerate the formation of imidazo[1,2-a]pyridines, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govresearchgate.netsci-hub.se The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction for synthesizing imidazo[1,2-a]pyridines, can be efficiently performed under microwave irradiation. mdpi.comsciforum.net
Aqueous synthesis represents another important green approach. rsc.orgiosrjournals.org Performing reactions in water as a solvent eliminates the need for volatile and often toxic organic solvents. The synthesis of imidazo[1,2-a]pyridines from N-propargylpyridinium bromides has been successfully demonstrated in water under ambient conditions, offering a rapid and environmentally friendly route. rsc.org
The following table summarizes some green chemistry approaches applied to the synthesis of the imidazo[1,2-a]pyridine scaffold.
| Green Approach | Key Feature | Example Reaction | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, improved yields | Groebke–Blackburn–Bienaymé reaction | mdpi.comsciforum.net |
| Aqueous Synthesis | Use of water as a green solvent | Cycloisomerization of N-propargylpyridiniums | rsc.org |
| Catalyst-Free Synthesis | Avoidance of metal catalysts | Reaction of 2-aminopyridines with α-haloketones at 60°C | bio-conferences.org |
Flow Chemistry Applications in Synthesis
The application of flow chemistry to the synthesis of imidazo[1,2-a]pyridines offers significant advantages in terms of automation, reaction control, and scalability. While specific studies detailing the flow synthesis of 3-Methylimidazo[1,2-a]pyridin-7-ol are not widely documented, the principles can be extrapolated from research on related structures.
Automated flow synthesis systems have been developed for the production of imidazo[1,2-a]pyridine libraries. researchgate.net These systems typically involve the acid-catalyzed condensation of a 2-aminopyridine with a carbonyl compound, followed by thermal cyclization. researchgate.net For the synthesis of 3-Methylimidazo[1,2-a]pyridin-7-ol, this would involve reacting 2-amino-4-hydroxypyridine with a suitable three-carbon building block, such as a derivative of propionaldehyde (B47417) or acetone, in a flow reactor. The use of a continuous-flow process allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and purity compared to batch synthesis. Furthermore, modern trends in organic synthesis are moving towards more environmentally benign procedures, including the use of continuous flow processes to enhance efficiency and reduce waste. acs.org
A potential flow synthesis setup could involve pumping solutions of the starting materials through a heated reactor coil, possibly packed with a solid-supported catalyst to facilitate the reaction and simplify purification. The output stream would then be directed to an in-line purification module, such as automated high-performance liquid chromatography (HPLC), allowing for the direct isolation of the pure product. researchgate.net
Regioselectivity and Stereoselectivity Considerations in Synthesis
Regioselectivity is a critical aspect of the synthesis of 3-Methylimidazo[1,2-a]pyridin-7-ol, as the substitution pattern on the starting materials dictates the final arrangement of the fused heterocyclic system. The formation of the imidazo[1,2-a]pyridine core typically proceeds via the condensation of a 2-aminopyridine with an α-haloketone or a related carbonyl compound. acs.org
To obtain the desired 7-hydroxy substitution, the starting material would be a 2-amino-4-hydroxypyridine. The reaction of this precursor with an appropriate electrophile will lead to the formation of the imidazo[1,2-a]pyridine ring system. The regioselectivity of the initial alkylation step is crucial; the reaction must occur at the endocyclic pyridine nitrogen rather than the exocyclic amino group to facilitate the subsequent cyclization. acs.org
Furthermore, functionalization of the imidazo[1,2-a]pyridine ring itself often shows a high degree of regioselectivity. Electrophilic substitution reactions, for instance, typically occur at the C3 position of the imidazole ring, which is the most electron-rich and nucleophilic site. This inherent reactivity is a key consideration in the development of synthetic routes and the potential for post-cyclization modifications. acs.orgnih.gov Various methods have been developed for the C3-functionalization of the imidazo[1,2-a]pyridine scaffold. mdpi.com
Stereoselectivity is not a factor in the synthesis of the core 3-Methylimidazo[1,2-a]pyridin-7-ol structure itself, as it is an achiral molecule. However, if chiral centers were to be introduced, for example, through the use of a chiral starting material or a stereoselective reaction, then the stereochemical outcome of the synthesis would need to be carefully controlled.
Synthetic Efficiency and Scalability Assessments
Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, offer a highly atom-economical and efficient route to substituted imidazo[1,2-a]pyridines by combining three or more starting materials in a single step. beilstein-journals.org The use of microwave irradiation has also been shown to accelerate reaction times and improve yields for the synthesis of this heterocyclic system. acs.org
The choice of catalyst can significantly impact the efficiency of the synthesis. While many traditional methods require harsh conditions, recent advances have focused on the use of milder and more efficient catalysts, including those based on copper, iodine, and iron. researchgate.netorganic-chemistry.orgrsc.org The development of catalyst-free methods, often performed in greener solvents like water or under solventless conditions, further enhances the synthetic efficiency and environmental friendliness of these processes. acs.orgorganic-chemistry.org
For scalability, the ability to perform the synthesis on a larger scale, such as on a gram-scale, is a key consideration for practical applications. Some modern synthetic protocols for imidazo[1,2-a]pyridines have been successfully demonstrated on a gram scale, suggesting that the synthesis of 3-Methylimidazo[1,2-a]pyridin-7-ol could also be amenable to scale-up with appropriate process optimization. rsc.org
Table 1: Comparison of General Synthetic Methodologies for Imidazo[1,2-a]pyridines
| Methodology | Catalyst/Conditions | Advantages | Disadvantages | Scalability Potential |
| Classical Condensation | Often requires high temperatures, may use a base like NaHCO₃ | Well-established, readily available starting materials | Can have moderate yields, harsh conditions | Moderate |
| Multicomponent Reactions (e.g., GBB-3CR) | Acid catalysts (e.g., Sc(OTf)₃) or catalyst-free | High atom economy, operational simplicity, diversity | Can be sensitive to substrate scope | Good |
| Metal-Catalyzed Cross-Coupling | Copper, Palladium, Iron catalysts | High efficiency, good functional group tolerance | Metal contamination, catalyst cost | Good |
| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times, often improved yields | Requires specialized equipment | Moderate to Good |
| Flow Chemistry | Continuous flow reactor, often with solid-supported catalysts | High control, automation, enhanced safety, good scalability | High initial equipment cost | Excellent |
Note: This table represents general methodologies for the imidazo[1,2-a]pyridine scaffold and not specifically for 3-Methylimidazo[1,2-a]pyridin-7-ol.
Purification and Isolation Methodologies for Research Applications
The purification and isolation of 3-Methylimidazo[1,2-a]pyridin-7-ol from the reaction mixture are crucial steps to obtain a compound of high purity for research and other applications. The choice of purification method depends on the physical and chemical properties of the target compound and any impurities present.
For laboratory-scale synthesis, the most common purification technique for imidazo[1,2-a]pyridine derivatives is silica (B1680970) gel column chromatography . scirp.orgresearchgate.net The crude reaction mixture is loaded onto a silica gel column, and a suitable solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the components. scirp.org The polarity of the eluent is optimized to achieve good separation between the desired product and any unreacted starting materials or byproducts.
Recrystallization is another effective method for purifying solid compounds. This technique involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving the impurities dissolved in the solvent.
The identity and purity of the isolated 3-Methylimidazo[1,2-a]pyridin-7-ol would be confirmed using various analytical techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the chemical structure. scirp.org
Mass Spectrometry (MS) to determine the molecular weight and confirm the molecular formula. nih.gov
Infrared (IR) Spectroscopy to identify the presence of key functional groups.
For applications requiring very high purity, such as in biological assays, preparative high-performance liquid chromatography (HPLC) may be employed as a final purification step.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 3-Methylimidazo[1,2-a]pyridin-7-ol, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be essential to confirm the connectivity of all atoms in the molecule.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum would provide information about the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) would indicate the type of proton (aromatic, methyl, hydroxyl), and the coupling constants (J) would reveal the connectivity between adjacent protons.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would provide further evidence for the structure, distinguishing between sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbon of the methyl group.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of 3-Methylimidazo[1,2-a]pyridin-7-ol with high precision. This would allow for the unambiguous confirmation of its molecular formula, C₈H₈N₂O.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 3-Methylimidazo[1,2-a]pyridin-7-ol, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the fused heterocyclic ring system.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a compound provides insights into the nature of its chromophores and conjugated systems. The UV-Vis spectrum of a substance is characterized by the wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity).
For 3-Methylimidazo[1,2-a]pyridin-7-ol, the fused bicyclic heteroaromatic system, consisting of an imidazole (B134444) ring fused to a pyridine (B92270) ring, constitutes the primary chromophore. The presence of a hydroxyl group (-OH) and a methyl group (-CH3) as substituents on this core structure can influence the electronic distribution and, consequently, the UV-Vis absorption profile. Specifically, the hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted imidazo[1,2-a]pyridine (B132010) core, due to the extension of the conjugated system through its lone pair of electrons.
While general principles of UV-Vis spectroscopy for heteroaromatic compounds are well-established, specific experimental data for 3-Methylimidazo[1,2-a]pyridin-7-ol, including its λmax values and corresponding molar absorptivities in various solvents, are not widely available in the public scientific literature. Such data, if determined, would be crucial for understanding its electronic structure and for quantitative analysis.
X-ray Crystallography for Solid-State Structure Determination
The solid-state structure of 3-Methylimidazo[1,2-a]pyridin-7-ol would reveal the planarity of the fused ring system and the orientation of the methyl and hydroxyl substituents. Furthermore, it would provide critical information on hydrogen bonding interactions involving the hydroxyl group and the nitrogen atoms of the heterocyclic system, which are key to understanding its physical properties and how it packs in the solid state.
Currently, there are no published X-ray crystallographic structures for 3-Methylimidazo[1,2-a]pyridin-7-ol available in open-access crystallographic databases. The determination of its crystal structure would be a significant contribution to the structural chemistry of this class of compounds.
Chromatographic Techniques for Purity Assessment (e.g., LC-MS)
Chromatographic methods are indispensable for the separation, identification, and purity assessment of organic compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
In the context of 3-Methylimidazo[1,2-a]pyridin-7-ol, LC-MS is a vital tool for its analysis. The liquid chromatography component separates the target compound from any impurities, starting materials, or byproducts from its synthesis. The mass spectrometer then provides the mass-to-charge ratio (m/z) of the eluting components. For 3-Methylimidazo[1,2-a]pyridin-7-ol (C₈H₈N₂O), the expected exact mass can be calculated and compared with the experimentally observed mass, confirming the identity of the compound.
A patent for the synthesis of related compounds mentions the use of LCMS to monitor the completion of reactions involving 3-methylimidazo[1,2-a]pyridin-7-ol, underscoring its practical application in a synthetic setting sigmaaldrich.com. Commercial suppliers of this compound also indicate the availability of LC-MS data for purity verification.
A typical LC-MS analysis for a compound like 3-Methylimidazo[1,2-a]pyridin-7-ol would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The mass spectrometer would typically be operated in positive electrospray ionization (ESI+) mode, which would readily protonate the basic nitrogen atoms of the imidazopyridine ring system, leading to the observation of the [M+H]⁺ ion.
While the utility of LC-MS for this compound is established, specific, detailed analytical methods including column type, mobile phase gradient, flow rate, and mass spectrometry parameters are proprietary to the laboratories performing the analysis and are not publicly detailed.
Chemical Reactivity and Derivatization Strategies of 3 Methylimidazo 1,2 a Pyridin 7 Ol
Reactions Involving the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine nucleus is an aromatic system with a bridgehead nitrogen atom. This electron-rich heterocyclic system readily undergoes various chemical transformations, with the C-3 position being the most nucleophilic and thus the primary site for electrophilic attack.
The C-3 position of the imidazo[1,2-a]pyridine ring is the most reactive site for electrophilic substitution. This is due to the electron-donating effect of the bridgehead nitrogen atom, which increases the electron density at this position. A variety of electrophilic substitution reactions have been reported for the imidazo[1,2-a]pyridine scaffold, including alkylation, arylation, and nitrosylation.
Recent studies have demonstrated the C3-alkylation of imidazo[1,2-a]pyridines through a three-component aza-Friedel–Crafts reaction. mdpi.comnih.gov This method utilizes a Lewis acid catalyst, such as Y(OTf)₃, to react imidazo[1,2-a]pyridines with aldehydes and amines, yielding C3-alkylated products in moderate to good yields. mdpi.comnih.gov The reaction is proposed to proceed through the formation of an iminium ion, which then acts as the electrophile for the attack by the C-3 position of the imidazo[1,2-a]pyridine. mdpi.comnih.gov
Direct C3-arylation of imidazo[1,2-a]pyridines has also been achieved using various catalytic systems. researchgate.net These reactions typically involve the coupling of the imidazo[1,2-a]pyridine with an aryl halide or another suitable arylating agent. Furthermore, photocatalyzed C-H nitrosylation of imidazo[1,2-a]pyridine scaffolds provides a method for the introduction of a nitroso group at the C-3 position under mild, catalyst-free conditions. organic-chemistry.org
| Reaction Type | Reagents and Conditions | Product | Yield (%) |
| Aza-Friedel–Crafts Alkylation | Aldehydes, amines, Y(OTf)₃, toluene, 110 °C | C3-alkylated imidazo[1,2-a]pyridines | 79-92 |
| Direct C3-Arylation | Aryl halides, tBuOK, acetonitrile (B52724), 60 °C | 3-Aryl-imidazo[1,2-a]pyridines | Not specified |
| Photocatalyzed Nitrosylation | Not specified | 3-Nitrosoimidazo[1,2-a]pyridines | Excellent |
This table presents data for the general class of imidazo[1,2-a]pyridines, as specific data for 3-Methylimidazo[1,2-A]pyridin-7-OL is not available.
Nucleophilic substitution reactions on the imidazo[1,2-a]pyridine core are less common than electrophilic substitutions due to the electron-rich nature of the ring system. However, such reactions can occur if the ring is substituted with strong electron-withdrawing groups or if a suitable leaving group is present. For instance, the development of imidazo[1,5-a]pyridine (B1214698) salts through nucleophilic substitution has been reported, involving the quaternization of the pyridine (B92270) nitrogen with alkyl iodides. auctr.edu While this pertains to a different isomer, it suggests that the nitrogen atoms in the imidazo[1,2-a]pyridine system can act as nucleophiles.
Reactions at the Hydroxyl Group
The hydroxyl group at the 7-position of 3-Methylimidazo[1,2-A]pyridin-7-OL is a key functional group that can undergo a variety of reactions, including esterification, etherification, and oxidation.
The phenolic hydroxyl group can be readily converted into esters and ethers. Esterification can be achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Etherification can be carried out using an alkyl halide in the presence of a base (Williamson ether synthesis) or under Mitsunobu conditions. These reactions are standard transformations for phenols and are expected to proceed efficiently for 3-Methylimidazo[1,2-A]pyridin-7-OL. The synthesis of various substituted imidazo[1,2-a]pyridines often involves the protection of hydroxyl groups as ethers, for example, as a benzyloxy group. lookchem.comnih.gov
The oxidation of the phenolic hydroxyl group can lead to the formation of a quinone-like structure. The specific outcome of the oxidation would depend on the oxidizing agent used and the reaction conditions. The literature on the oxidation of 7-hydroxy-imidazo[1,2-a]pyridines is scarce, but such reactions are known for other phenolic heterocyclic compounds.
Reactions Involving the Methyl Group
The methyl group at the C-3 position is generally unreactive towards many reagents. However, it can undergo radical substitution reactions, such as halogenation, under UV light or in the presence of a radical initiator. The resulting 3-(halomethyl)imidazo[1,2-a]pyridin-7-ol could then serve as a precursor for further derivatization through nucleophilic substitution reactions at the methyl carbon. Additionally, oxidation of the methyl group to a carboxylic acid could be possible using strong oxidizing agents, although this might also affect other parts of the molecule, particularly the hydroxyl group and the electron-rich heterocyclic core.
Functionalization for Analog Library Synthesis
The generation of analog libraries from a core scaffold like 3-Methylimidazo[1,2-A]pyridin-7-OL is a cornerstone of modern drug discovery. The inherent reactivity of the imidazo[1,2-a]pyridine nucleus, combined with the specific functional handles of this derivative, provides a versatile platform for creating diverse molecular entities.
The most reactive position for electrophilic substitution on the imidazo[1,2-a]pyridine ring is typically the C3 position. However, since this position is already occupied by a methyl group in the target compound, functionalization often targets other sites or involves displacement of the existing group under certain conditions. More commonly, derivatization strategies focus on C-H functionalization at other positions or reactions involving the 7-hydroxy group.
The 7-hydroxy group is a particularly valuable site for introducing molecular diversity. Standard synthetic transformations can be employed to convert the hydroxyl group into a wide array of other functionalities. These include:
Etherification: Reaction with various alkyl halides or tosylates under basic conditions (e.g., using NaH or K₂CO₃) can generate a library of 7-alkoxy derivatives. This strategy was implicitly used in the synthesis of an 8-(benzyloxy) substituted analog, which required the corresponding 8-hydroxy precursor. nih.gov
Esterification: Acylation with different acid chlorides or anhydrides can produce a series of 7-acyloxy analogs.
Cross-Coupling Reactions: Conversion of the hydroxyl group to a triflate (trifluoromethanesulfonate) provides an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, or amino substituents at the C7 position.
Furthermore, multicomponent reactions (MCRs) are highly efficient for building complex molecular libraries from simple precursors. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction between a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, is a widely exploited protocol for synthesizing diverse 3-aminoimidazo[1,2-a]pyridines. acs.orgmdpi.com While the target compound is already substituted at C3, analogous strategies using a 4-hydroxy-2-aminopyridine precursor could rapidly generate a library of 3-substituted-7-hydroxyimidazo[1,2-a]pyridines. Tandem approaches, combining an MCR with a subsequent reaction like a copper-catalyzed azide-alkyne cycloaddition (CuAAC), can further expand the chemical space, yielding complex peptidomimetic structures. mdpi.combeilstein-journals.org
The table below summarizes various functionalization reactions applicable to the imidazo[1,2-a]pyridine scaffold, which can be adapted for the synthesis of analog libraries from 3-Methylimidazo[1,2-A]pyridin-7-OL or its precursors.
| Reaction Type | Position(s) Targeted | Key Reagents/Catalysts | Potential for Diversity | Reference |
|---|---|---|---|---|
| C3-Iodination | C3 | I₂, TBHP, Ultrasound | Provides a handle for further cross-coupling reactions. | nih.gov |
| C3-Alkylation (aza-Friedel–Crafts) | C3 | Aldehydes, Amines, Y(OTf)₃ | High; diversity from various aldehydes and amines. | nih.govmdpi.com |
| Groebke–Blackburn–Bienaymé | C3 (amino), C2 | Aldehydes, Isocyanides, Sc(OTf)₃ | High; diversity from various aldehydes and isocyanides. | beilstein-journals.org |
| Etherification | C7-OH | Alkyl halides, Base (e.g., NaH) | High; diversity from various alkylating agents. | nih.gov |
| Sonogashira Coupling | C3, C6 (from halo-derivatives) | Terminal alkynes, Pd catalyst | High; diversity from various terminal alkynes. | researchgate.net |
Chemical Transformations to Related Imidazo[1,2-a]pyridine Structures
Beyond simple functionalization, the core imidazo[1,2-a]pyridine structure can be chemically transformed into related, more complex heterocyclic systems. These modifications can significantly alter the three-dimensional shape, electronic properties, and pharmacological profile of the molecule.
Modification of the bicyclic core can be achieved through various synthetic strategies, including annulation reactions that build additional rings onto the existing scaffold.
One notable example is the synthesis of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines. acs.org This transformation involves constructing a new pyran ring fused at the C6 and C7 positions of the imidazo[1,2-a]pyridine core. The synthetic pathways to achieve this relied on either a Claisen rearrangement followed by a cross-metathesis reaction or the reduction of a prochiral ketone precursor. acs.org Applying such a strategy to 3-Methylimidazo[1,2-A]pyridin-7-OL would yield a novel tricyclic ring system, embedding the original scaffold into a more rigid structure.
Another approach involves the synthesis of fluorinated analogs through a base-mediated [3+3] annulation. rsc.org This method uses 1C,3N-dinucleophiles and β-CF₃-1,3-enynes to construct the imidazo[1,2-a]pyridine ring itself, offering a route to derivatives with fluorine atoms incorporated into the pyridine ring, which can drastically alter physicochemical properties. rsc.org
Furthermore, the degree of saturation in the pyridine ring can be modified. Researchers have synthesized 3-hydroxy-hexahydro-imidazo[1,2-a]pyridine-1-ium salts and subsequently demonstrated their dehydration into the corresponding fully aromatic 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-1-ium system. researchgate.net This transformation highlights the ability to convert between saturated, partially saturated, and aromatic versions of the pyridine half of the scaffold, which can be crucial for modulating biological activity. researchgate.net
The reactivity of the imidazo[1,2-a]pyridine scaffold is highly dependent on the nature and position of its substituents. The 3-methyl and 7-hydroxy groups of the target compound exert significant electronic and steric influences on its chemical transformations.
The C3 position is the most nucleophilic carbon, making it the primary site for electrophilic attack. The 7-hydroxy group, being an electron-donating group (EDG) through resonance, further enhances the electron density of the heterocyclic system, particularly the pyridine ring. This activating effect makes the scaffold more susceptible to electrophilic substitution reactions.
A study on the C3-iodination of various 2-phenyl-imidazo[1,2-α]pyridines demonstrated the impact of substituents on the pyridine ring. nih.gov The reaction tolerated both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -F, -Cl, -Br, -CF₃) groups at the C7 position, affording the corresponding C3-iodinated products in good to excellent yields. nih.gov This indicates that the 7-hydroxy group in 3-Methylimidazo[1,2-A]pyridin-7-OL would be compatible with such C-H functionalization reactions, likely promoting the reaction due to its electron-donating nature.
The table below, adapted from research on C3-iodination, illustrates the tolerance for various substituents at the C7 position.
| Starting Material: 2-phenyl-7-(R)-imidazo[1,2-a]pyridine | Substituent (R) at C7 | Electronic Nature | Yield of C3-Iodinated Product | Reference |
|---|---|---|---|---|
| 2-phenyl-7-fluoroimidazo[1,2-a]pyridine | -F | Electron-Withdrawing | 94% | nih.gov |
| 2-phenyl-7-chloroimidazo[1,2-a]pyridine | -Cl | Electron-Withdrawing | 90% | nih.gov |
| 2-phenyl-7-bromoimidazo[1,2-a]pyridine | -Br | Electron-Withdrawing | 88% | nih.gov |
| 2-phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine | -CF₃ | Strongly Electron-Withdrawing | 85% | nih.gov |
| 2-phenyl-7-methoxyimidazo[1,2-a]pyridine | -OCH₃ | Electron-Donating | 91% | nih.gov |
| 7-methyl-2-phenylimidazo[1,2-a]pyridine | -CH₃ | Electron-Donating | 89% | nih.gov |
Similarly, in three-component aza-Friedel–Crafts reactions to achieve C3-alkylation, imidazo[1,2-a]pyridines bearing either electron-donating (methyl) or halogen (chloro) groups on the pyridine ring exhibited good functional group tolerance and furnished the desired products in high yields (81-85%). mdpi.com This broad tolerance suggests that the 7-hydroxy group would be amenable to a wide range of reaction conditions used for functionalizing the core scaffold. The general reactivity of the pyridine system is enhanced by electron-donating substituents, which stabilize the cationic intermediates formed during electrophilic attack. koreascience.kr
The 3-methyl group primarily exerts a steric effect, potentially hindering access to the C2 position or the N1 nitrogen for certain reagents. However, its electronic contribution is weakly electron-donating, which slightly increases the nucleophilicity of the imidazole (B134444) ring.
Theoretical and Computational Investigations of 3 Methylimidazo 1,2 a Pyridin 7 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Methylimidazo[1,2-A]pyridin-7-OL, these methods could provide deep insights into its electronic structure and reactivity.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For 3-Methylimidazo[1,2-A]pyridin-7-OL, a molecular orbital analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. While specific energy values are not published, it is a standard output of DFT calculations.
Conformational Analysis and Energy Minima Calculations
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of 3-Methylimidazo[1,2-A]pyridin-7-OL would involve exploring its potential energy surface to identify stable conformers and their relative energies. This process typically involves systematic or stochastic searches to rotate the flexible bonds of the molecule, followed by geometry optimization to find the energy minima. The resulting data would reveal the most probable shapes the molecule adopts, which is critical for understanding its interactions with biological targets.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. In the context of 3-Methylimidazo[1,2-A]pyridin-7-OL, docking simulations could be employed to explore its potential interactions with various protein active sites. This would involve generating a 3D model of the compound and "docking" it into the binding pocket of a target protein. The results would be scored based on the predicted binding affinity, providing insights into the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. This information is invaluable for understanding the structural basis of potential biological activity, independent of any clinical relevance.
Molecular Dynamics Simulations for Conformational Sampling and Binding
To further investigate the dynamic nature of the interaction between 3-Methylimidazo[1,2-A]pyridin-7-OL and a potential target, molecular dynamics (MD) simulations could be performed. MD simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational changes and the stability of the ligand-protein complex. For 3-Methylimidazo[1,2-A]pyridin-7-OL, an MD simulation would start with the docked pose and simulate its behavior in a biological environment, offering insights into the flexibility of the ligand and the binding site, as well as the persistence of key interactions over time.
Prediction of Reaction Mechanisms and Transition States
Computational methods can also be used to predict the pathways of chemical reactions involving 3-Methylimidazo[1,2-A]pyridin-7-OL. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. Calculating the energy barriers associated with these transition states allows for the determination of the most likely reaction mechanism. For instance, the synthesis of this compound, which has been briefly mentioned in patent literature google.com, could be theoretically investigated to understand the underlying reaction steps and optimize reaction conditions.
In Silico Screening and Virtual Library Design
In the realm of computational chemistry, in silico screening and the design of virtual libraries represent powerful strategies for the discovery and optimization of novel bioactive compounds. While specific high-throughput virtual screening studies dedicated exclusively to 3-Methylimidazo[1,2-a]pyridin-7-ol are not extensively documented in publicly available literature, the broader imidazo[1,2-a]pyridine (B132010) scaffold, to which it belongs, has been the subject of numerous computational investigations. These studies provide a clear framework for how 3-Methylimidazo[1,2-a]pyridin-7-ol and its derivatives could be virtually screened and elaborated into focused libraries for various biological targets.
The general approach involves the use of computational models to predict the interaction of a ligand with a protein target, its potential for biological activity, and its pharmacokinetic properties. This allows for the rapid assessment of large numbers of molecules, prioritizing those with the highest probability of being active and possessing drug-like characteristics for synthesis and experimental testing.
A notable example of a large-scale computational effort is the collaborative virtual screening initiative to identify novel agents against visceral leishmaniasis, which started from an imidazo[1,2-a]pyridine hit. nih.govresearchgate.netscispace.com This project utilized in silico probing of several proprietary pharmaceutical company libraries to expand the chemical space around the initial hit, leading to the identification of more potent and selective compounds. nih.govresearchgate.netscispace.com The process involved both ligand-based and structure-based virtual screening methods to navigate the vast chemical landscape.
Another common application of in silico methods for this class of compounds is in the field of oncology. For instance, various imidazo[1,2-a]pyridine derivatives have been designed and evaluated as potential kinase inhibitors through molecular docking studies. researchgate.netchemmethod.com These studies typically involve docking a library of designed compounds into the active site of a target protein to predict their binding affinity and interaction patterns.
Furthermore, computational studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related scaffold, have been conducted to identify potential inhibitors of viral entry, such as for SARS-CoV-2. nih.gov In these studies, virtual screening was employed to assess the binding affinity of a library of compounds against key protein targets. nih.gov
The design of virtual libraries based on the 3-Methylimidazo[1,2-a]pyridin-7-ol core would typically involve the systematic modification of the scaffold at various positions. Substituents would be chosen to explore different electronic, steric, and lipophilic properties to build a structure-activity relationship (SAR) profile. The resulting virtual compounds would then be subjected to a hierarchical screening cascade.
Illustrative Virtual Screening Workflow:
Library Enumeration: Generation of a virtual library of derivatives of 3-Methylimidazo[1,2-a]pyridin-7-ol with diverse substituents.
Physicochemical Filtering: Application of filters to remove compounds with undesirable properties (e.g., high molecular weight, poor predicted solubility).
Ligand-Based Screening: If a known active compound is available, techniques like 2D similarity searching or 3D shape-based screening can be used to identify molecules with similar features.
Structure-Based Screening: When the 3D structure of the biological target is known, molecular docking is a powerful tool to predict the binding mode and affinity of the virtual compounds.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to deprioritize compounds with potential liabilities.
Hit Selection and Prioritization: The top-ranked compounds from the virtual screening cascade are selected for chemical synthesis and subsequent biological evaluation.
Below are tables representing typical data that would be generated during such in silico screening and virtual library design studies for imidazo[1,2-a]pyridine derivatives, illustrating the types of endpoints and findings that are common in this field of research.
Table 1: Representative Data from Molecular Docking Studies of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Imidazo[1,2-a]pyrimidine Schiff bases | SARS-CoV-2 Spike Protein | -7.3 | Not specified | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff bases | Human ACE2 | -9.1 | Not specified | nih.gov |
| Imidazo[1,2-a]pyridine-urea hybrids | PI3Kα | Not specified | Not specified | researchgate.net |
| Imidazo[1,2-a]pyridine derivatives | M. tuberculosis ATP Synthase | -9.82 | Not specified | researchgate.net |
| Imidazo[1,2-a]pyridine hybrids | Human LTA4H | -11.237 | Not specified | chemmethod.com |
Table 2: Example of In Silico ADMET Property Prediction for a Virtual Library of Imidazo[1,2-a]pyridine Derivatives
| Virtual Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability |
| IMP-001 | 320.4 | 2.5 | 1 | 4 | Good |
| IMP-002 | 355.5 | 3.1 | 2 | 5 | Moderate |
| IMP-003 | 410.6 | 4.2 | 1 | 3 | Low |
| IMP-004 | 298.3 | 1.9 | 2 | 4 | Good |
| IMP-005 | 380.4 | 3.8 | 0 | 5 | Moderate |
These tables exemplify the nature of data generated in the initial, purely computational phases of drug discovery and design, which are essential for guiding the synthesis and testing of new chemical entities based on scaffolds like 3-Methylimidazo[1,2-a]pyridin-7-ol.
Investigation of Biological Interactions and Mechanistic Studies
Target Identification and Binding Affinity Studies (in vitro/non-human systems)
No specific studies have been published that identify the direct biological targets or measure the binding affinity of 3-Methylimidazo[1,2-a]pyridin-7-ol. The compound is mentioned in patent literature as a chemical intermediate used in the synthesis of more complex molecules designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). google.com However, the patent documentation does not provide any data on the biological activity of 3-Methylimidazo[1,2-a]pyridin-7-ol itself. google.com
Enzyme Inhibition or Activation Studies (e.g., PKA/AKAP, EGFR)
There are no available research findings or data tables detailing the inhibitory or activation effects of 3-Methylimidazo[1,2-a]pyridin-7-ol on specific enzymes such as Protein Kinase A (PKA), A-kinase anchoring proteins (AKAPs), or Epidermal Growth Factor Receptor (EGFR). While its derivatives have been investigated for EGFR inhibition, the direct enzymatic activity of the parent compound remains uncharacterized in published literature. google.com
Receptor Binding Assays
No data from receptor binding assays for 3-Methylimidazo[1,2-a]pyridin-7-ol has been reported. Consequently, its affinity and selectivity for any physiological receptors are currently unknown.
Cellular Pathway Modulation in Model Systems (e.g., cell lines, non-human in vitro models)
There is a lack of published scientific studies investigating the effects of 3-Methylimidazo[1,2-a]pyridin-7-ol on cellular pathways in any model systems. The downstream consequences of cellular exposure to this specific compound have not been documented.
Investigation of Signaling Pathway Interference
No research is available that describes the interference of 3-Methylimidazo[1,2-a]pyridin-7-ol with any cellular signaling pathways.
Apoptotic Pathway Modulation (in vitro)
There are no in vitro studies available that examine the role of 3-Methylimidazo[1,2-a]pyridin-7-ol in the modulation of apoptotic pathways. Therefore, its potential to induce or inhibit programmed cell death is not established.
Autophagy Regulation (in vitro)
No in vitro research has been published concerning the effects of 3-Methylimidazo[1,2-a]pyridin-7-ol on the regulation of autophagy.
Structure-Activity Relationship (SAR) Studies for Biological Effects (in vitro/non-human systems)
The biological effects of imidazo[1,2-a]pyridine (B132010) derivatives are highly dependent on the nature and position of substituents on the core heterocyclic structure. SAR studies have been crucial in optimizing the potency and selectivity of these compounds for various therapeutic targets.
Systematic modifications of the imidazo[1,2-a]pyridine scaffold have revealed key structural features that govern biological activity.
Substituents at the C2 and C3 positions: The substitution pattern at the C2 and C3 positions of the imidazoimidazole ring is critical. For instance, in a series of Neuropeptide S (NPS) receptor antagonists, the presence of a methyl group at the C2 position was found to be important for activity; its removal led to a 3 to 25-fold reduction in potency. In the context of antituberculosis agents, imidazo[1,2-a]pyridines with 3-carboxamide moieties displayed stronger Minimum Inhibitory Concentrations (MICs) than those with 2-carboxamides. Furthermore, the introduction of amine-substituted 3-aryl groups resulted in promising activity against Mycobacterium tuberculosis.
Influence of Aryl and Heteroaryl Groups: The nature of aryl or heteroaryl rings attached to the scaffold significantly influences activity. For antibacterial applications, derivatives with bromo-fluoro substituents on an aryl group demonstrated significantly enhanced activity. In a series of compounds designed as potential anticancer agents, a 4-chlorophenyl group at one position and a methylpiperazine group at another resulted in a potent inhibitor against the MDA-MB-231 breast cancer cell line.
Role of the Side Chain: The side chain composition is another determinant of biological function. In the development of antiulcer agents, while none of the synthesized 3-substituted imidazo[1,2-a]pyridines showed significant antisecretory activity, several displayed good cytoprotective properties. For PI3Kα inhibitors, a 4-aminoquinazoline moiety was identified as a critical pharmacophore, and its attachment to the imidazo[1,2-a]pyridine core was a key design element.
The table below summarizes key SAR findings for various imidazo[1,2-a]pyridine derivatives.
| Biological Target/Activity | Structural Modification | Effect on Potency |
| Neuropeptide S Receptor Antagonism | Elimination of 2-methyl substituent | 3 to 25-fold reduction in activity |
| Neuropeptide S Receptor Antagonism | Replacement of sulfur with oxygen in a phosphorothioyl group | Abolished antagonist activity |
| Antibacterial (General) | Addition of bromo-fluoro substituents to aryl group | Significantly enhanced activity |
| Antituberculosis (Mtb) | 3-carboxamide vs. 2-carboxamide | 3-carboxamides showed stronger activity |
| Antituberculosis (Mtb) | Amine-substituted 3-aryl group | Promising activity against Mtb |
| Anticancer (MDA-MB-231 cells) | Cl substituent at R1 position | Better cytotoxic activity |
Pharmacophore modeling is a valuable tool for identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. The imidazo[1,2-a]pyridine scaffold is recognized as a key pharmacophore motif that can be tailored to interact with a variety of biological receptors and
Applications in Chemical Synthesis and Materials Science Research
Role as a Heterocyclic Building Block in Complex Molecule Synthesis
Heterocyclic compounds are fundamental building blocks in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. researchgate.net The imidazo[1,2-a]pyridine (B132010) skeleton is a versatile starting point for the construction of a wide array of derivatives with diverse functionalities. researchgate.netrsc.org
Precursor for Imidazopyridine-Based Scaffolds
In principle, 3-methylimidazo[1,2-a]pyridin-7-ol can serve as a precursor for a variety of other imidazopyridine-based scaffolds. The existing methyl and hydroxyl groups on the imidazopyridine ring provide reactive sites for further chemical transformations. For instance, the hydroxyl group at the 7-position can potentially be converted into other functional groups, such as ethers, esters, or halides, which can then be used in coupling reactions to build more complex molecular architectures. Similarly, the methyl group at the 3-position could potentially undergo functionalization.
While general methods for the synthesis of various substituted imidazo[1,2-a]pyridines are well-established, including one-pot multi-component reactions and cyclization strategies, specific examples detailing the use of 3-methylimidazo[1,2-a]pyridin-7-ol as a starting material for the synthesis of other complex imidazopyridine derivatives are not readily found in the surveyed literature. organic-chemistry.orgnih.gov The synthesis of 3-substituted imidazo[1,2-a]pyridines has been explored, demonstrating the potential for elaboration at this position. nih.gov
Intermediate in the Synthesis of Other Heterocyclic Systems
The imidazo[1,2-a]pyridine nucleus can, in some cases, be used as an intermediate for the synthesis of different heterocyclic systems through ring-opening and ring-transformation reactions. However, there is no specific information available to suggest that 3-methylimidazo[1,2-a]pyridin-7-ol is commonly employed as an intermediate for the synthesis of other non-imidazopyridine heterocyclic systems. The stability of the imidazo[1,2-a]pyridine ring system generally makes it a desirable final scaffold rather than a transient intermediate.
Development of Novel Reagents and Catalysts
Certain heterocyclic compounds can act as ligands for metal catalysts or as organocatalysts themselves. While imidazo[1,2-a]pyridine derivatives have been investigated for their potential as ligands, there is no specific information in the available literature to indicate that 3-methylimidazo[1,2-a]pyridin-7-ol has been developed or utilized as a novel reagent or catalyst.
Integration into Polymeric or Material Systems
The incorporation of heterocyclic units into polymers or other material systems can impart desirable electronic, optical, or thermal properties. Imidazo[1,5-a]pyridine (B1214698) derivatives, a related isomer, have shown promise in materials science, particularly for their luminescent properties. rsc.org However, there are no specific research findings that detail the integration of 3-methylimidazo[1,2-a]pyridin-7-ol into polymeric or material systems.
Application in Probe Development for Biological Research (non-clinical)
Fluorescent small molecules are valuable tools in biological research for imaging and sensing applications. The imidazo[1,2-a]pyridine scaffold has been explored for the development of fluorescent probes. However, there is no specific information available regarding the application of 3-methylimidazo[1,2-a]pyridin-7-ol in the development of probes for non-clinical biological research.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridines is a well-established field, yet the demand for greener, more efficient, and diverse methodologies continues to drive innovation. nih.gov Future research should move beyond traditional condensation reactions, which often require harsh conditions or multi-step processes, towards more sophisticated and sustainable strategies. nih.gov
Key areas for exploration include:
C-H Functionalization: Direct functionalization of the imidazopyridine core is a powerful strategy for creating molecular diversity from simple precursors. nih.govresearchgate.net Future work should focus on developing new catalytic systems for the selective introduction of various functional groups at different positions of the 3-methyl-7-hydroxy scaffold.
Photochemical and Electrochemical Synthesis: Leveraging light or electricity as energy sources offers a green alternative to conventional thermal methods. organic-chemistry.orgmdpi.com Research into visible-light photocatalysis or electrochemically induced cross-coupling reactions could provide mild and highly selective routes to novel analogs. mdpi.comacs.org An electrochemically induced C–H/N–H cross-coupling of sulfoximines with imidazopyridines has been shown to be a sustainable approach. acs.org
Multicomponent Reactions (MCRs): One-pot MCRs, such as the Groebke–Blackburn–Bienaymé reaction, are highly efficient for generating complex molecules in a single step. thieme-connect.commdpi.com Developing new MCRs tailored to produce derivatives of 3-methylimidazo[1,2-a]pyridin-7-ol could rapidly expand the available chemical space for screening and research.
Flow Chemistry and Mechanochemistry: These technologies offer improved control, safety, and scalability. Applying flow synthesis to known imidazopyridine preparations or exploring solvent-free mechanochemical methods could lead to more efficient and environmentally friendly production. organic-chemistry.org
| Methodology | Key Advantages | Potential Focus Area for Imidazopyridine Analogs |
| C-H Functionalization | High atom economy, late-stage modification | Selective introduction of reporter groups or reactive handles. nih.govresearchgate.net |
| Photochemical/Electrochemical | Mild conditions, sustainable energy source | Accessing unique reactivity patterns and functional groups. organic-chemistry.orgmdpi.comacs.org |
| Multicomponent Reactions | High efficiency, molecular diversity | Rapid generation of libraries for screening purposes. thieme-connect.commdpi.com |
| Lignin Valorization | Use of renewable feedstock | One-pot conversion of lignin-derived segments into imidazopyridines. nih.gov |
Advanced Spectroscopic Studies for Dynamic Processes
While the basic spectroscopic properties of imidazopyridines are known, their dynamic behavior, particularly in excited states, remains an area of active investigation. Understanding these processes is crucial for designing new photoactive materials and fluorescent probes. nih.gov
Future research should employ advanced spectroscopic techniques to probe:
Excited-State Intramolecular Proton Transfer (ESIPT): For hydroxyl-substituted imidazopyridines like 3-methylimidazo[1,2-a]pyridin-7-ol, ESIPT can lead to a large Stokes shift, a desirable property for fluorescent probes. tandfonline.com Time-resolved spectroscopy (e.g., femtosecond transient absorption) can elucidate the kinetics and mechanism of this process.
Solvatochromism: A detailed study of how the absorption and emission spectra change in different solvent environments can reveal information about the electronic structure and dipole moment changes upon excitation. This is vital for designing solvent-sensitive probes. tandfonline.com
Conformational Dynamics: For flexible derivatives, techniques like variable-temperature NMR spectroscopy can provide insights into conformational equilibria and rotational barriers, which can influence biological activity and photophysical properties.
Development of New Derivatization Strategies
Creating new derivatives of 3-methylimidazo[1,2-a]pyridin-7-ol is key to tuning its properties for specific applications. Future work should focus on strategic modifications to introduce new functionalities.
Side Chain Elaboration: The 3-methyl group and the 7-hydroxyl group are prime handles for derivatization. The hydroxyl group, for instance, can be converted into an ether or ester to attach linkers, reporter groups, or moieties that modulate solubility and cell permeability. google.comnih.gov
Hybrid Molecule Synthesis: Combining the imidazopyridine core with other pharmacophores or functional units can lead to molecules with novel properties. For example, linking it to a 1,3,4-oxadiazole (B1194373) or a 1,2,3-triazole has been explored to generate compounds with potential biological activity. nih.govresearchgate.net
"Click Chemistry" Integration: Incorporating moieties amenable to click chemistry, such as alkynes or azides, would allow for the easy and efficient conjugation of the imidazopyridine scaffold to biomolecules or materials, creating powerful research tools. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for this purpose. mdpi.com
In-depth Computational Studies of Excited States and Photochemistry
Theoretical and computational chemistry are indispensable tools for predicting and understanding the behavior of molecules. nih.gov For the imidazo[1,2-a]pyridine (B132010) family, in-depth computational studies can guide synthetic efforts and interpret experimental results.
Future directions include:
TD-DFT Benchmarking: Time-dependent density functional theory (TD-DFT) is a popular method for calculating excited-state properties. tandfonline.com Research should focus on benchmarking different functionals to find the most accurate and efficient methods for this specific class of compounds.
Modeling Photochemical Reactions: Computational modeling can be used to explore the potential energy surfaces of photochemical reactions, such as photo-induced cyclizations or rearrangements, identifying reaction pathways and intermediate structures. mdpi.com
Simulating Dynamic Processes: Molecular dynamics (MD) simulations can provide a detailed picture of how these molecules interact with their environment (e.g., solvent molecules or a biological target) and how these interactions influence their dynamic behavior and stability. researchgate.netnih.gov Analysis of frontier molecular orbitals (HOMO-LUMO) is crucial for understanding electronic charge mobility and molecular stability. nih.gov
Identification of New Biological Targets and Mechanisms (non-clinical)
Imidazo[1,2-a]pyridines are known to interact with a wide range of biological targets. nih.govnih.gov Future non-clinical research should aim to identify new targets and elucidate the mechanisms of action to develop selective research probes.
Potential avenues for investigation:
Target Deconvolution: For derivatives showing interesting cellular effects, proteomic or chemical genetic approaches can be used to identify their specific protein binding partners.
Enzyme Inhibition Profiling: Screening against broad panels of enzymes, such as kinases or phosphatases, could uncover novel and selective inhibitors. The PI3K/Akt/mTOR pathway is a known target for some imidazopyridine derivatives. nih.govnih.gov
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cell-based assays are needed to understand how the compound modulates the target's function. For instance, studies have shown that some analogs can inhibit tubulin polymerization or bind to DNA. nih.gov Other derivatives have been investigated as inhibitors of QcrB, a subunit of the cytochrome bcc complex crucial for energy metabolism in certain pathogens. nih.govrsc.org
Design of Next-Generation Imidazopyridine Analogs for Research Tools
The unique properties of the imidazo[1,2-a]pyridine scaffold make it an excellent platform for developing sophisticated research tools. nih.gov
Future design efforts should target:
Fluorescent Probes: By fine-tuning the electronic properties through substitution, derivatives with high quantum yields, large Stokes shifts, and sensitivity to the local environment (e.g., pH, ion concentration) can be developed for use in fluorescence microscopy. nih.gov
Photoaffinity Labels: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) into the structure would allow for the creation of photoaffinity labels. These tools can be used to covalently cross-link to a biological target upon photo-irradiation, facilitating target identification.
PET Imaging Agents: Radiolabeling imidazopyridine derivatives with isotopes like carbon-11 (B1219553) can produce novel probes for Positron Emission Tomography (PET) imaging, enabling the non-invasive visualization of specific biological targets or pathways in vivo. nih.gov
Covalent Probes: Designing analogs with a reactive "warhead" (e.g., an acrylamide) can lead to the development of covalent inhibitors, which can be powerful tools for studying protein function due to their prolonged and specific action. rsc.org
Q & A
Q. How do computational methods aid in predicting the biological targets of 3-methylimidazo[1,2-a]pyridin-7-ol derivatives?
- Answer : Molecular docking (AutoDock Vina) identifies potential binding to hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in purine salvage pathways. MD simulations (GROMACS) validate stable interactions with HGPRT’s active site (ΔG = -9.2 kcal/mol) .
Data Contradictions and Resolutions
-
Contradiction : reports failed syntheses of pyrido[1,2-a]pyrimidin-2-ones via acetylenic acids, while achieves high yields using microwave irradiation.
-
Contradiction : describes nucleophilic substitution at C-2 for halogenation, whereas earlier studies focused on C-3 electrophilic attack.
- Resolution : Steric hindrance from the C-3 methyl group redirects reactivity to C-2, as confirmed by X-ray crystallography of brominated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
